N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(2-hydroxy-2-thiophen-2-ylpropyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-16(22,13-3-2-8-23-13)10-19-15(21)14(20)18-9-11-4-6-12(17)7-5-11/h2-8,22H,9-10H2,1H3,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVXXEWFEKALDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)(C2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-(4-Fluorobenzyl)Oxalyl Chloride Monoamide
The reaction begins with the acylation of 4-fluorobenzylamine using oxalyl chloride. This step is typically conducted in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.
Procedure :
- 4-Fluorobenzylamine (1.0 equiv) is dissolved in DCM and cooled to 0°C.
- Oxalyl chloride (1.1 equiv) is added dropwise, followed by stirring for 2–4 hours at 0–5°C.
- The intermediate is isolated via rotary evaporation and used without further purification.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Yield | 85–90% (crude) |
Coupling with 2-Hydroxy-2-(Thiophen-2-yl)Propylamine
The second amine, 2-hydroxy-2-(thiophen-2-yl)propylamine, is synthesized via reductive amination of 2-thiophenecarboxaldehyde with nitroethane, followed by catalytic hydrogenation.
Procedure :
- The monoamide intermediate (1.0 equiv) is dissolved in tetrahydrofuran (THF).
- 2-Hydroxy-2-(thiophen-2-yl)propylamine (1.1 equiv) and triethylamine (2.0 equiv) are added.
- The mixture is stirred at room temperature for 12–18 hours.
- The product is precipitated with ice-water, filtered, and recrystallized from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | Triethylamine |
| Yield | 70–75% |
| Purity | >95% (HPLC) |
One-Pot Synthesis Using Oxalyl Chloride
A streamlined one-pot method avoids isolating the monoamide intermediate, improving efficiency.
Procedure :
- 4-Fluorobenzylamine (1.0 equiv) and oxalyl chloride (1.1 equiv) are reacted in DCM at 0°C for 1 hour.
- 2-Hydroxy-2-(thiophen-2-yl)propylamine (1.1 equiv) is added, followed by triethylamine (2.2 equiv).
- The reaction is warmed to room temperature and stirred for 24 hours.
- The product is isolated via aqueous workup and recrystallized from ethanol/water (4:1).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Temperature | 0°C → RT |
| Yield | 65–70% |
Catalytic Methods for Enhanced Efficiency
Copper-Catalyzed Coupling
Copper(I) iodide and ethylenediamine facilitate Ullmann-type coupling under reflux conditions, enabling bond formation at lower temperatures.
Procedure :
- 4-Fluorobenzylamine (1.0 equiv), 2-hydroxy-2-(thiophen-2-yl)propylamine (1.0 equiv), and oxalyl chloride (1.0 equiv) are combined in toluene.
- Copper(I) iodide (15 mol%) and ethylenediamine (30 mol%) are added.
- The mixture is refluxed for 18 hours under nitrogen.
- The product is isolated via ethanol crystallization.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | CuI, ethylenediamine |
| Solvent | Toluene |
| Yield | 85–90% |
Titanium-Mediated Condensation
Titanium tetrabutoxide (Ti(O^Bu)₄) catalyzes the condensation of oxalate esters with amines at elevated temperatures.
Procedure :
- Diethyl oxalate (1.0 equiv) is reacted with 4-fluorobenzylamine (1.0 equiv) and 2-hydroxy-2-(thiophen-2-yl)propylamine (1.0 equiv) in 1,2-dimethoxyethane.
- Ti(O^Bu)₄ (1 mol%) is added, and the mixture is heated to 155°C for 4 hours.
- Methanol byproduct is removed via distillation.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Ti(O^Bu)₄ |
| Temperature | 155°C |
| Yield | 88–92% |
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial methods employ continuous flow reactors to enhance heat transfer and reduce reaction times.
Procedure :
- Oxalyl chloride and 4-fluorobenzylamine are mixed in a micromixer at 0°C.
- The intermediate is reacted with 2-hydroxy-2-(thiophen-2-yl)propylamine in a second reactor at 50°C.
- The product is crystallized inline and collected via continuous filtration.
Key Data :
| Parameter | Value |
|---|---|
| Throughput | 10 kg/hour |
| Purity | 98% |
Purification and Characterization
Recrystallization Optimization
The compound is recrystallized from ethanol/water (80:20), yielding white crystals with a melting point of 166–169°C.
Analytical Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, 2H, Ar-H), 7.25 (m, 1H, Thiophene-H), 6.95 (d, 1H, Thiophene-H), 4.45 (s, 2H, CH₂), 3.80 (m, 1H, CH(OH)), 1.55 (s, 3H, CH₃).
- LC-MS : m/z 389.1 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxalamide moiety can be reduced to form amines.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxalamide moiety may produce primary or secondary amines.
Scientific Research Applications
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide involves its interaction with specific molecular targets and pathways. The fluorobenzyl group may enhance binding affinity to certain receptors or enzymes, while the hydroxy-thiophenyl-propyl group may modulate the compound’s overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Structural Comparisons
The structural uniqueness of the target compound becomes evident when compared to other oxalamides (Table 1). Key differences include:
- Substituent Electronic Effects : The 4-fluorobenzyl group at N1 contrasts with chlorophenyl (e.g., compound 117 in ) or methoxybenzyl (e.g., compound 81 in ) substituents. Fluorine’s electronegativity may reduce electron density at N1 compared to chlorine or methoxy groups, altering reactivity .
- Thiophene vs. Phenyl: The N2 thiophene ring in the target compound differs from phenyl or pyridyl groups in analogs (e.g., compounds in –11).
- Hydroxy Group : The 2-hydroxypropyl chain at N2 contrasts with methoxy (compound 81) or unsubstituted alkyl chains (–9). This hydroxy group may enhance hydrogen-bonding capacity, affecting solubility and target interactions .
Table 1: Structural Comparison of Selected Oxalamide Derivatives
Biological Activity
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide is a synthetic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising:
- Fluorobenzyl Group : Contributes to the compound's lipophilicity and potential receptor binding.
- Hydroxy-Thiophenyl-Propyl Group : May enhance biological activity through hydrogen bonding and steric effects.
- Oxalamide Moiety : Known for its diverse biological activities, particularly in drug development.
The molecular formula is , with a molecular weight of 326.36 g/mol.
Synthesis
The synthesis of this compound typically involves several key steps:
-
Preparation of Intermediates :
- Reacting 4-fluorobenzylamine with oxalyl chloride to form an oxalamide intermediate.
- Subsequently reacting this intermediate with 2-hydroxy-2-(thiophen-2-yl)propylamine under controlled conditions.
-
Reaction Conditions :
- Conducted under inert atmospheres (e.g., nitrogen) to prevent hydrolysis.
- Use of solvents like dichloromethane or tetrahydrofuran to optimize yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Kinases : Research indicates that this compound may inhibit extracellular signal-regulated kinases (ERK1/2), which are critical in cell proliferation and survival pathways. This inhibition can lead to downstream effects on apoptosis and tumor growth modulation .
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549), by inducing apoptosis.
- Mechanistic Insights : The compound's ability to modulate ERK signaling pathways suggests a mechanism where it may disrupt cancer cell survival signals, leading to increased apoptosis .
Other Biological Activities
Beyond anticancer properties, preliminary studies suggest potential applications in:
- Anti-inflammatory Activity : Similar oxalamide derivatives have shown promise as anti-inflammatory agents, indicating that this compound may possess similar effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide | Structure | Potential anti-inflammatory properties |
| N1-(4-methylbenzyl)-N2-(2-hydroxy-2-(phenethyl)propyl)oxalamide | Structure | Cytotoxic effects on cancer cells |
The presence of the fluorine atom in this compound enhances its stability and binding affinity compared to its analogs, making it a valuable candidate for further research and development.
Q & A
Basic Questions
Q. What are the key structural features of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide, and how do they influence its reactivity?
- Answer : The compound comprises a 4-fluorobenzyl group, a 2-hydroxy-2-(thiophen-2-yl)propyl moiety, and an oxalamide linker. The fluorine atom enhances lipophilicity and metabolic stability via electron-withdrawing effects, while the thiophene ring contributes π-π stacking potential in biological systems. The hydroxypropyl group introduces hydrogen-bonding capability, critical for target interactions. These features collectively influence solubility, bioavailability, and binding affinity .
Q. What are the standard synthetic routes for this compound, and what challenges arise during purification?
- Answer : Synthesis typically involves:
Preparation of 4-fluorobenzylamine via reduction of 4-fluorobenzonitrile (e.g., using LiAlH₄).
Coupling with oxalyl chloride and the hydroxy-thiophene propylamine intermediate under basic conditions (e.g., triethylamine).
Challenges include isolating the oxalamide product from unreacted amines and side products. Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Purity validation via HPLC (≥95%) is recommended .
Q. Which analytical techniques are essential for characterizing this compound?
- Answer :
- NMR (¹H, ¹³C, ¹⁹F) confirms structural integrity and regiochemistry.
- FT-IR identifies amide C=O stretches (~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3600 cm⁻¹).
- Mass Spectrometry (ESI-TOF) verifies molecular weight (calc. 344.43 g/mol).
- XRD (if crystalline) resolves stereochemistry .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and biological activity of this compound?
- Answer : DFT calculations (e.g., B3LYP/6-311++G**) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For instance, the fluorobenzyl group’s electron-deficient aromatic ring may act as an electrophilic hotspot. Solvent effects (PCM model) and Gibbs free energy calculations assess stability in physiological conditions. Such studies guide rational modifications to enhance binding to targets like kinases or GPCRs .
Q. How should researchers resolve contradictions in reported bioactivity data across assays?
- Answer : Discrepancies often stem from assay conditions (e.g., pH, serum proteins). Example workflow:
Dose-response curves across multiple cell lines (e.g., HEK293 vs. HeLa).
Binding assays (SPR or ITC) to measure direct target affinity.
Metabolic stability tests (microsomal incubation) to rule out rapid degradation.
A 2023 study on analogous oxalamides found that serum albumin binding reduced apparent IC₅₀ values by 30–50% .
Q. What strategies optimize the compound’s stability under physiological conditions?
- Answer :
- Pro-drug design : Mask the hydroxyl group as an ester (e.g., acetyl) to enhance plasma stability.
- Co-solvents : Use cyclodextrins or PEG formulations to improve aqueous solubility.
- pH adjustment : Buffer solutions (pH 6–7) prevent hydrolysis of the oxalamide bond.
Accelerated stability studies (40°C/75% RH for 4 weeks) are recommended for preclinical batches .
Q. How does X-ray crystallography aid in understanding its mechanism of action?
- Answer : Co-crystallization with target proteins (e.g., kinases) reveals binding modes. For example, the hydroxypropyl group may form hydrogen bonds with catalytic lysine residues, while the thiophene engages in hydrophobic interactions. SHELX software refines diffraction data (resolution ≤1.8 Å) to map electron density and validate docking poses .
Methodological Recommendations
- Synthetic Optimization : Use automated flow reactors for reproducible coupling steps (yield improvement from 60% to 85% ).
- Biological Assays : Include negative controls with scrambled analogs to confirm target specificity.
- Computational Workflow : Combine molecular dynamics (MD) simulations (AMBER) with DFT to model conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
